molecular formula C13H13NO3 B3360452 4,5,6-trimethoxy-3H-indene-1-carbonitrile CAS No. 890309-52-1

4,5,6-trimethoxy-3H-indene-1-carbonitrile

Cat. No. B3360452
CAS RN: 890309-52-1
M. Wt: 231.25 g/mol
InChI Key: MRWAQXOIIYPBIZ-UHFFFAOYSA-N
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Description

4,5,6-trimethoxy-3H-indene-1-carbonitrile is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound with a carbonitrile group attached to the indene ring. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Application in Solar Cells

The design of small molecules for solution-processable bulk-heterojunction solar cells incorporates elements like 4,5,6-trimethoxy-3H-indene-1-carbonitrile. Gupta et al. (2015) explored the use of such molecules, highlighting their significance in enhancing intramolecular charge transfer and reducing band gaps, which are crucial for improving solar cell efficiency (Gupta et al., 2015).

Role in Synthesis Processes

The molecule is involved in complex synthesis processes. Oshega et al. (2015) demonstrated its use in the synthesis of 3-cyano-4-methyl-2,6-dioxopyridine amino enones through a three-component condensation process (Oshega et al., 2015). Döpp et al. (2002) also highlighted its role in the formation of dicyanomethylene compounds, which are useful as cyanation reagents (Döpp et al., 2002).

In Molecular Structure Analysis

Jansone et al. (2007) conducted a study on the molecular and crystal structure of similar compounds, indicating the importance of these molecules in understanding the structural aspects of chemical compounds (Jansone et al., 2007).

Corrosion Inhibition

In the context of materials science, Quadri et al. (2021) explored the use of chromeno-carbonitriles, which are related to 4,5,6-trimethoxy-3H-indene-1-carbonitrile, as corrosion inhibitors for mild steel in acidic solutions. This highlights the potential application of such molecules in protecting metals against corrosion (Quadri et al., 2021).

Bioactivity and Medicinal Chemistry

In the field of medicinal chemistry, Gul et al. (2016) synthesized compounds containing 4,5,6-trimethoxy-3H-indene-1-carbonitrile and investigated their bioactivity, particularly as carbonic anhydrase inhibitors and for cytotoxic activities, highlighting their potential in pharmaceutical applications (Gul et al., 2016).

properties

IUPAC Name

4,5,6-trimethoxy-3H-indene-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-15-11-6-10-8(7-14)4-5-9(10)12(16-2)13(11)17-3/h4,6H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWAQXOIIYPBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2CC=C(C2=C1)C#N)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468087
Record name 4,5,6-trimethoxy-3H-indene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6-trimethoxy-3H-indene-1-carbonitrile

CAS RN

890309-52-1
Record name 4,5,6-trimethoxy-3H-indene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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